2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrimidine moiety, a pyrrolidine ring, and a phenoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Pharmacology: Research focuses on its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of Pyrimidine Intermediate: The pyrimidine moiety can be synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Synthesis of Pyrrolidine Intermediate: The pyrrolidine ring can be formed via cyclization reactions, often starting from amino alcohols or amino acids.
Coupling Reactions: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group on the pyrrolidine intermediate.
Final Assembly: The final compound is assembled through coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, where nucleophiles can replace the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Pyrrolidin-2-ones: Compounds with a pyrrolidine ring and a carbonyl group, known for their diverse biological properties.
Phenoxyacetic Acid Derivatives: These compounds contain a phenoxy group and are used in various chemical and biological applications.
Uniqueness
2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to its combination of a pyrimidine moiety, a pyrrolidine ring, and a phenoxy group, which together confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenoxy-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(12-21-13-5-2-1-3-6-13)19-10-7-14(11-19)22-16-17-8-4-9-18-16/h1-6,8-9,14H,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIIRPJZWGJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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